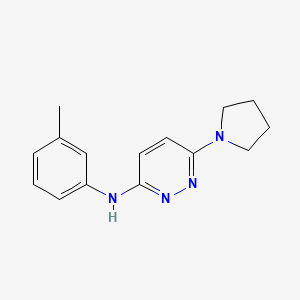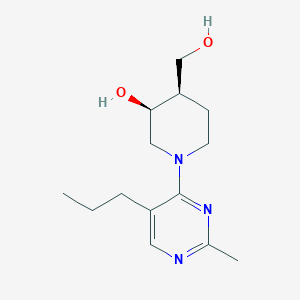![molecular formula C25H26N2O B5490354 3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5490354.png)
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-diphenyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide, commonly known as DPPP, is a synthetic compound that belongs to the class of phenylpropanoids. It is widely used in scientific research due to its unique properties and mechanisms of action.
Mecanismo De Acción
The mechanism of action of DPPP is complex and involves multiple targets. It has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of various cellular functions. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
Biochemical and Physiological Effects:
DPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, protein folding, and neurotransmitter release through its interaction with the sigma-1 receptor. DPPP also inhibits the activity of the voltage-gated sodium channel, which results in the inhibition of action potential generation and propagation in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPPP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. However, one limitation of using DPPP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many possible future directions for research involving DPPP. One potential direction is to explore the use of DPPP as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate the role of DPPP in the modulation of calcium signaling and protein folding, which could have implications for the treatment of various diseases, including cancer and diabetes.
Conclusion:
In conclusion, DPPP is a synthetic compound that has unique properties and mechanisms of action that make it a useful tool for scientific research. It has been shown to have a high affinity for the sigma-1 receptor and to inhibit the activity of the voltage-gated sodium channel. DPPP has a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are many possible future directions for research involving DPPP, including its use as a therapeutic agent for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of DPPP involves the reaction between 3-bromoacetophenone and 3-(1-pyrrolidinyl)aniline in the presence of a palladium catalyst. The reaction yields DPPP as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
DPPP is widely used in scientific research as a tool to study the function and regulation of various biological processes. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the modulation of various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. DPPP has also been shown to inhibit the activity of the voltage-gated sodium channel, which is involved in the generation and propagation of action potentials in neurons.
Propiedades
IUPAC Name |
3,3-diphenyl-N-(3-pyrrolidin-1-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c28-25(26-22-14-9-15-23(18-22)27-16-7-8-17-27)19-24(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-6,9-15,18,24H,7-8,16-17,19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBYFLXHLGQOJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-(3-pyrrolidin-1-ylphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5490275.png)

![N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)


![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5490327.png)
![6-methyl-3-(4-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5490332.png)
![N,N,4-trimethyl-3-(2-{[(3-methylisoxazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490337.png)
![1-[2-methoxy-5-(1-piperidinylsulfonyl)benzoyl]azepane](/img/structure/B5490340.png)
![2-(2,3-dimethylphenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5490346.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5490355.png)
![2,4,6-trimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5490361.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5490371.png)
![N-(3-ethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5490379.png)